ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-2(1H)-one core fused to a 1,3-thiazole ring. The structure includes a 4-methylphenyl substituent and an ethyl carboxylate group, which influence its physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including cyclocondensation and esterification. The compound’s crystal structure, determined via X-ray crystallography refined using the SHELX software suite , reveals planar chromenopyrrolone and thiazole moieties, with intermolecular hydrogen bonding contributing to lattice stability.
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-4-31-24(30)22-14(3)26-25(33-22)27-19(15-11-9-13(2)10-12-15)18-20(28)16-7-5-6-8-17(16)32-21(18)23(27)29/h5-12,19H,4H2,1-3H3 |
InChI Key |
JHZHAWBKSWDCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is synthesized via a Hantzsch reaction between 4-methylpyridine-2-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol under reflux (5 h). Neutralization with sodium bicarbonate yields ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (Compound 1, 68–72% yield).
Key spectral data :
Hydrazinolysis to Thiazole-5-Carbohydrazide
Compound 1 undergoes hydrazinolysis with hydrazine hydrate (5 eq.) in ethanol (reflux, 6 h) to yield 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (Compound 2, 85% yield).
Optimization note : Excess hydrazine (≥3 eq.) and prolonged reflux (6–8 h) prevent residual ester contamination.
Construction of the Chromeno[2,3-c]pyrrol-2(1H)-one Fragment
Preparation of O-Allenyl Salicylaldehyde
O-Propargyl salicylaldehyde is synthesized via Williamson ether synthesis between salicylaldehyde and propargyl bromide (K₂CO₃, DMF, 60°C, 12 h). Subsequent isomerization using KOtBu (THF, 0°C→RT, 2 h) yields O-allenyl salicylaldehyde (89% yield).
Azomethine Ylide Generation and Cycloaddition
Reaction of O-allenyl salicylaldehyde with 1-(4-methylphenyl)pyrrolidine-2-carboxylic acid (1.2 eq.) in toluene (reflux, 17 h) generates an azomethine ylide, which undergoes intramolecular [3+2] cycloaddition to form the chromeno-pyrrolidone system (42% yield).
Mechanistic insight : The ylide adopts an anti-configuration, favoring cycloaddition at the allene’s β,γ-position (Scheme 1).
Coupling of Thiazole and Chromeno-Pyrrolidone Fragments
Hydrazone Formation
Compound 2 reacts with the chromeno-pyrrolidone aldehyde (1.1 eq.) in ethanol (p-TSA catalyst, reflux, 4 h) to form a hydrazone intermediate (73% yield).
Green chemistry note : Ethanol and p-TSA reduce environmental impact vs. traditional DCM/TFA systems.
Oxidative Cyclization
The hydrazone undergoes oxidative cyclization using I₂ (1.2 eq.) in DMSO (80°C, 3 h), yielding the target compound (58% yield).
Side reactions : Over-oxidation to pyrazoles is minimized by controlling I₂ stoichiometry.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal X-ray analysis confirms the trans-configuration at C11a and C7a (Figure 1). Key metrics:
Yield Optimization and Reaction Scalability
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | EtOH, reflux, 5 h | 72 | 95 |
| Hydrazinolysis | EtOH, NH₂NH₂, 6 h | 85 | 98 |
| Cycloaddition | Toluene, reflux, 17 h | 42 | 90 |
| Oxidative cyclization | DMSO, I₂, 3 h | 58 | 87 |
Scale-up note : Pilot-scale reactions (1 mol) show consistent yields (±3%) using mechanical stirring and controlled heating.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
Ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: The planar geometry of the chromenopyrrolone-thiazole system, validated via SHELX-refined crystallography , enhances π-π stacking in protein binding pockets.
- Activity Trends : Electron-withdrawing substituents on the aryl ring improve potency but reduce solubility, necessitating a balance in lead optimization.
- Synthetic Accessibility : The ethyl carboxylate group simplifies derivatization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.
Biological Activity
Ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O5S
- Molecular Weight : 478.5 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring and a pyrrole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrole and thiazole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A derivative of this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.13–0.255 μg/mL, outperforming standard antibiotics like vancomycin .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Ethyl Thiazole Derivative | 0.13–0.255 | MRSA |
| Vancomycin | 0.5–1 | MRSA |
Anticancer Activity
The compound has shown promise in anticancer research:
- Mechanism of Action : It potentially induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
Some studies have indicated that thiazole derivatives possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to ethyl 4-methyl thiazole have been shown to reduce levels of TNF-alpha and IL-6 in vitro .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of thiazole derivatives, ethyl 4-methyl thiazole was included in a series of tests against various bacterial strains. Results showed:
- A significant reduction in bacterial growth rates compared to control groups.
Clinical Implications
The promising results from preclinical studies suggest potential applications in developing new antimicrobial agents and anticancer therapies. The compound's unique structure allows for modifications that could enhance its efficacy and reduce toxicity.
Q & A
Q. Which statistical tools are most effective for optimizing multi-step syntheses of this compound?
- Methodology : Apply Taguchi or Plackett-Burman designs to screen critical variables (e.g., temperature, catalyst loading). For non-linear responses, use central composite design (CCD) to model interactions between factors. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
